

Application Notes and Protocols for the Analytical Characterization of N-Isopropylbenzamide

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Compound of Interest

Compound Name: **N-Isopropylbenzamide**

Cat. No.: **B184332**

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Introduction: **N-Isopropylbenzamide** (C₁₀H₁₃NO, MW: 163.22 g/mol) is a chemical compound within the benzamide class.^[1] The characterization of this compound is crucial for its use in research and development, particularly in fields like medicinal chemistry where benzamide scaffolds are of significant interest. Accurate and robust analytical methods are essential for confirming the identity, purity, and stability of **N-Isopropylbenzamide**. This document provides detailed application notes and protocols for its characterization using various analytical techniques, including chromatography, spectroscopy, and thermal analysis.

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of **N-Isopropylbenzamide** and for quantitative analysis.

HPLC is a primary technique for purity assessment. A reversed-phase method is typically suitable for N-substituted benzamides.

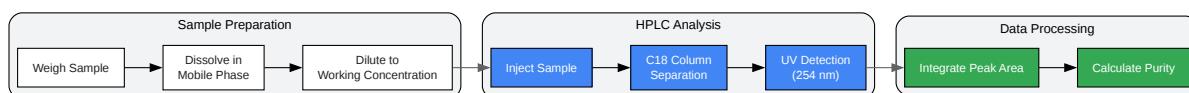
Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.^[2]
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).^[2]

- Mobile Phase: An isocratic mixture of acetonitrile and 10mM sodium acetate buffer (pH 5) in a 50:50 (v/v) ratio has been used for similar compounds.[2][3]
- Flow Rate: 0.7 mL/min.[2][3]
- Column Temperature: 30 °C.[2]
- Detection: UV at 254 nm.[2][3]
- Injection Volume: 20 µL.[2][3]
- Sample Preparation: Prepare a 1 mg/mL stock solution of **N-Isopropylbenzamide** in the mobile phase. Dilute this stock to a working concentration of 10-100 µg/mL for analysis.[2]

Expected Data: A sharp, well-defined peak for **N-Isopropylbenzamide** is expected. The retention time is specific to the compound under the given conditions, and purity can be calculated from the peak area percentage.

Workflow for HPLC Analysis:



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Caption: Workflow for HPLC Analysis of **N-Isopropylbenzamide**.

GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of volatile and semi-volatile compounds like **N-Isopropylbenzamide**.[4]

Experimental Protocol:

- Instrumentation: A standard GC-MS system.[2]

- GC Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m).
[\[2\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[2\]](#)
- Injector Temperature: 250 °C.[\[2\]](#)
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.[\[2\]](#)
- MS Ionization: Electron Ionization (EI) at 70 eV.[\[2\]](#)
- Mass Range: m/z 40-500.[\[2\]](#)
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or ethyl acetate.[\[2\]](#)[\[4\]](#)

Expected Data: The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 163. Characteristic fragmentation patterns for benzamides would also be anticipated.

Quantitative Data Summary (Chromatography):

Parameter	Method	Value	Reference
Purity	HPLC	>98.0%	

| Kovats Retention Index | GC (Standard Non-polar) | 1429 |[\[1\]](#) |

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation of **N-Isopropylbenzamide**.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

- Instrumentation: An NMR spectrometer operating at a suitable frequency (e.g., 300, 400, or 500 MHz for ^1H NMR).
- Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent such as Chloroform-d (CDCl_3).[\[5\]](#)
- Analysis: Acquire ^1H and ^{13}C NMR spectra.

Expected Spectral Data:

^1H NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference
7.73-7.75	m	2H	Aromatic (ortho)	[6]
7.38-7.45	m	3H	Aromatic (meta, para)	[6]
6.12	br s	1H	NH	[6]
4.20-4.32	m	1H	$\text{CH}(\text{CH}_3)_2$	[6]

| 1.23 | d, $J = 6.8$ Hz | 6H | $\text{CH}(\text{CH}_3)_2$ |[\[6\]](#) |

^{13}C NMR Data (in CDCl_3):

Chemical Shift (δ , ppm)	Assignment	Reference
166.7	C=O	[6]
134.9	Aromatic (quaternary)	[6]
131.1	Aromatic (para)	[6]
128.4	Aromatic (meta)	[6]
126.8	Aromatic (ortho)	[6]
41.8	CH(CH ₃) ₂	[6]

| 22.7 | CH(CH₃)₂ |[6] |

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

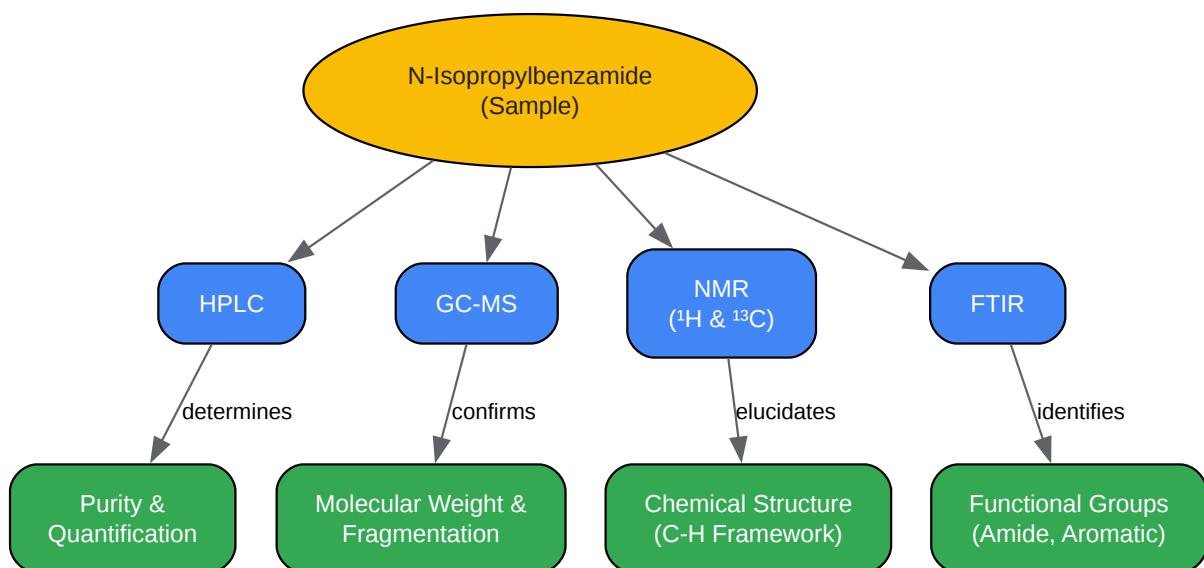
Experimental Protocol:

- Instrumentation: An FTIR spectrometer.[2]
- Sample Preparation: Prepare a Potassium Bromide (KBr) pellet containing a small amount of the sample or analyze the sample as a thin film.[2]
- Measurement Range: 4000-400 cm⁻¹.[2]

Expected Spectral Data:

Wavenumber (cm ⁻¹)	Assignment	Functional Group	Reference
~3290	N-H stretch	Secondary Amide	[6]
~1630	C=O stretch (Amide I)	Carbonyl	[6]
1600-1450	C=C stretches	Aromatic Ring	[7]

Logical Relationship of Characterization Techniques:



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Caption: Logical flow for the comprehensive characterization of **N-Isopropylbenzamide**.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties and thermal stability of the compound.[8][9]

DSC is used to determine the melting point and enthalpy of fusion of a substance.[10]

Experimental Protocol:

- Instrumentation: A DSC instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
- Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

- Analysis: The peak of the endotherm in the DSC thermogram corresponds to the melting point.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[\[11\]](#)

Experimental Protocol:

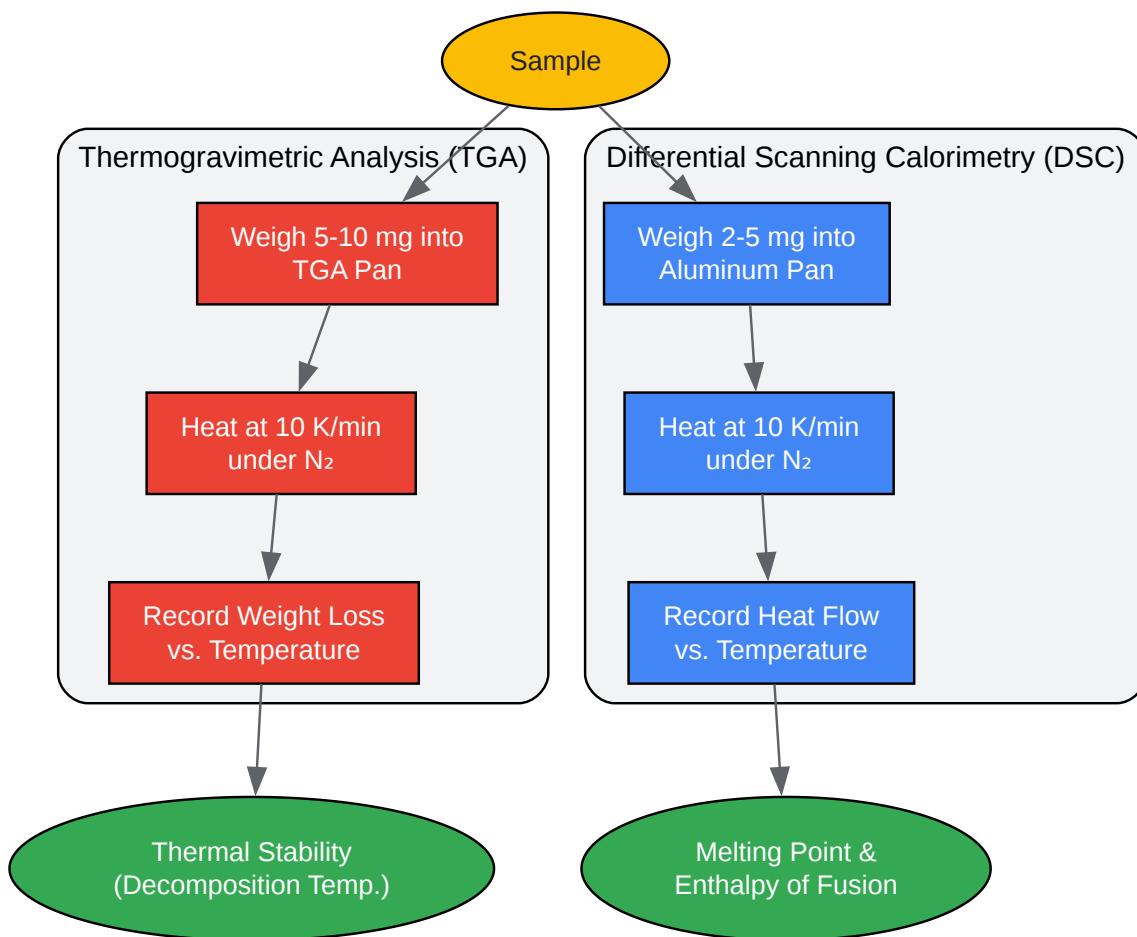
- Instrumentation: A TGA instrument.
- Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.
- Temperature Program: Heat the sample from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled rate (e.g., 10 or 20 K/min) in a nitrogen or air atmosphere.[\[8\]](#)
- Analysis: The TGA curve shows the temperature at which weight loss occurs, indicating decomposition.

Quantitative Data Summary (Physical & Thermal):

Parameter	Method	Value	Reference
Physical State	-	Solid	[6]
Appearance	-	White to Light Yellow Powder/Crystal	[6]
Melting Point	DSC / Capillary	97.0 to 101.0 °C	

| Melting Point | DSC / Capillary | 101–103 °C |[\[6\]](#) |

General Workflow for Thermal Analysis:



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Caption: General workflow for TGA and DSC analysis.

Conclusion: This document outlines a comprehensive suite of analytical methods for the thorough characterization of **N-Isopropylbenzamide**. The detailed protocols for HPLC, GC-MS, NMR, FTIR, and thermal analysis, along with the expected quantitative data, provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality, identity, and purity of this compound in their work.

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